3-Amino-2-butyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Amino-2-butyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 106807-55-0
VCID: VC0439828
InChI: InChI=1S/C15H21N3OS/c1-3-4-5-12-17-14-13(15(19)18(12)16)10-8-9(2)6-7-11(10)20-14/h9H,3-8,16H2,1-2H3
SMILES: CCCCC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1N
Molecular Formula: C15H21N3OS
Molecular Weight: 291.4g/mol

3-Amino-2-butyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 106807-55-0

Main Products

VCID: VC0439828

Molecular Formula: C15H21N3OS

Molecular Weight: 291.4g/mol

3-Amino-2-butyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 106807-55-0

CAS No. 106807-55-0
Product Name 3-Amino-2-butyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C15H21N3OS
Molecular Weight 291.4g/mol
IUPAC Name 3-amino-2-butyl-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H21N3OS/c1-3-4-5-12-17-14-13(15(19)18(12)16)10-8-9(2)6-7-11(10)20-14/h9H,3-8,16H2,1-2H3
Standard InChIKey UPKVWLUKLUCYKS-UHFFFAOYSA-N
SMILES CCCCC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1N
Canonical SMILES CCCCC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1N
PubChem Compound 2894016
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator